6-[(4-Chlorophenoxy)methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
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Overview
Description
6-((4-Chlorophenoxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a chlorophenoxy group and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Chlorophenoxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethanol. This intermediate is then reacted with thiourea and a suitable base under reflux conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-((4-Chlorophenoxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thioxo group, forming a dihydropyrimidinone derivative.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyrimidinone derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
6-((4-Chlorophenoxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-((4-Chlorophenoxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The thioxo group is particularly important for its biological activity, as it can form covalent bonds with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenoxyacetic acid: A widely used herbicide with a similar chlorophenoxy group.
2-Methyl-4-chlorophenoxyacetic acid: Another herbicide with similar structural features.
4-Chlorophenoxyacetamide: A compound with antimicrobial properties.
Uniqueness
6-((4-Chlorophenoxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to the presence of both the thioxo group and the pyrimidine ring, which confer distinct chemical and biological properties
Properties
CAS No. |
828253-58-3 |
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Molecular Formula |
C11H9ClN2O2S |
Molecular Weight |
268.72 g/mol |
IUPAC Name |
6-[(4-chlorophenoxy)methyl]-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C11H9ClN2O2S/c12-7-1-3-9(4-2-7)16-6-8-5-10(15)14-11(17)13-8/h1-5H,6H2,(H2,13,14,15,17) |
InChI Key |
PWTKIJYBSNAJMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC2=CC(=O)NC(=S)N2)Cl |
Origin of Product |
United States |
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